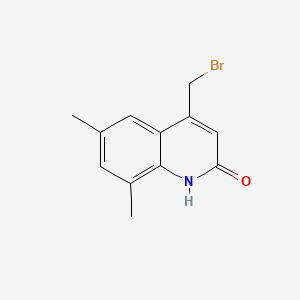

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTASJMBMIZXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178695 | |

| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23976-55-8 | |

| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound this compound. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

This compound is a substituted quinolone derivative. The quinolone scaffold is a prominent feature in numerous biologically active compounds.[1] The physicochemical properties of this specific molecule are crucial for its handling, characterization, and application in research and development.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrNO | - |

| Molecular Weight | 266.13 g/mol | [1] |

| CAS Number | 23976-55-8 | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | The nitrogen and carbonyl groups within the quinolone ring influence the molecule's solubility and ability to form hydrogen bonds.[1] Specific solubility data in common solvents is not readily available. | - |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the benzylic bromination of its precursor, 4,6,8-trimethyl-2(1H)-quinolone.[1] This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent.[1]

Synthesis of the Precursor: 4,6,8-trimethyl-2(1H)-quinolone

A common method for the synthesis of the quinolone core is the Conrad-Limpach reaction, which involves the condensation of a β-ketoester with an aniline derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of ethyl acetoacetate and one equivalent of 2,4-dimethylaniline.

-

Condensation: Heat the mixture, typically at a temperature of 140-150°C, for a sufficient period to form the intermediate enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting enamine is then cyclized at a higher temperature, often in a high-boiling point solvent such as diphenyl ether, to yield 4,6,8-trimethyl-2(1H)-quinolone.

-

Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane or ether to precipitate the product. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Benzylic Bromination to Yield this compound

The methyl group at the C-4 position of the quinolone ring is susceptible to free-radical halogenation due to its benzylic-like character.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve the precursor, 4,6,8-trimethyl-2(1H)-quinolone, in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to initiate the radical chain reaction. The progress of the bromination is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified, commonly by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the expected spectroscopic features can be inferred from the analysis of similar quinolone structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the two methyl groups on the benzene ring, a singlet for the bromomethyl protons, and aromatic protons corresponding to the quinolone ring system. The NH proton of the quinolone ring would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the bromomethyl carbon, the carbonyl carbon, and the aromatic and heterocyclic carbons of the quinolone core.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a characteristic absorption band for the C=O stretching of the lactam group, typically in the region of 1650-1670 cm⁻¹.

-

N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and methyl groups would also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

-

Potential Biological Activity and Signaling Pathways

Quinolone derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents.[2][3] Their primary mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[3][4][5][6] By targeting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and ultimately cell death.[4][5]

The 2(1H)-quinolone core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These activities extend beyond antibacterial effects and include potential anticancer and antiviral properties.[2][7]

The specific biological activity of this compound has not been extensively reported. However, the presence of the reactive bromomethyl group makes it a valuable intermediate for the synthesis of a library of novel quinolone derivatives.[1] This functional group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various pharmacophores at the 4-position, which could modulate the biological activity and target specificity of the parent molecule.

The diagram below illustrates the generalized mechanism of action for quinolone antibiotics.

Caption: Generalized mechanism of action of quinolone antibiotics.

The workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. This compound | 23976-55-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the mechanism of action of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone. Extensive literature searches indicate that specific studies on the detailed molecular mechanism of this particular compound are not publicly available. Consequently, this document provides an in-depth overview of the well-established mechanisms of the broader quinolone class of compounds, to which this compound belongs. Furthermore, we extrapolate a potential, yet unverified, mechanism of action based on the unique structural feature of the bromomethyl group, suggesting a possible role as an alkylating agent. This guide aims to provide a foundational understanding for researchers investigating this and similar quinolone derivatives.

The Quinolone Scaffold: A Privileged Structure in Drug Discovery

The quinolone ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of the 2(1H)-quinolone scaffold, in particular, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[2] The core structure's ability to interact with various biological targets has established it as a "privileged scaffold" in the design of novel therapeutic agents.

Established Mechanism of Action of Quinolone Antibiotics: Targeting Bacterial Topoisomerases

The primary and most extensively studied mechanism of action of quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.

Core Mechanism:

-

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial chromosome to manage DNA supercoiling and decatenate daughter chromosomes.[4]

-

Quinolone Intervention: Quinolones intercalate into the DNA-enzyme complex, stabilizing it. This prevents the re-ligation of the DNA strands.[6]

-

Induction of Cell Death: The stabilized complex leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[7]

The following diagram illustrates the generalized mechanism of quinolone action on bacterial topoisomerases.

Caption: Generalized mechanism of quinolone antibiotics targeting bacterial topoisomerases.

Potential Anticancer Activity of Quinolone Derivatives

Beyond their antibacterial properties, numerous quinolone derivatives have demonstrated promising anti-cancer activities.[2][5] The mechanisms underlying these effects are diverse and not as universally defined as their antibacterial action. Some reported anticancer mechanisms for quinolone analogs include:

-

Inhibition of Human Topoisomerases: Similar to their action in bacteria, some quinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and inducing cell death in cancer cells.[4]

-

Kinase Inhibition: Some 2-quinolone-benzimidazole hybrids act as potent inhibitors of protein kinase B (Akt) and IκB kinase (IKK), crucial nodes in cancer cell survival and proliferation pathways.[4]

-

Induction of Apoptosis: Various quinolone derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways.[8]

Hypothetical Mechanism of Action of this compound: The Role of the Bromomethyl Group

The presence of a bromomethyl group at the 4-position of the quinolone scaffold in this compound introduces a highly reactive electrophilic center. This functional group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA.

This suggests a potential mechanism of action distinct from or complementary to the classical topoisomerase inhibition.

Proposed Alkylating Mechanism:

-

Nucleophilic Attack: The bromomethyl group can be attacked by nucleophiles commonly found in biological systems, such as the thiol groups of cysteine residues in proteins or the nitrogen atoms of DNA bases.

-

Covalent Adduct Formation: This reaction results in the formation of a stable covalent bond between the quinolone derivative and the biological target.

-

Functional Disruption: The covalent modification of a critical protein or DNA can lead to the inhibition of its function, disruption of signaling pathways, or the induction of cellular stress and apoptosis.

The following diagram outlines this hypothetical alkylating mechanism.

Caption: Hypothetical alkylating mechanism of this compound.

Data Presentation

As no specific quantitative data for the biological activity of this compound was found in the public domain, we present a generalized table of inhibitory concentrations (IC₅₀) for various fluoroquinolones against bacterial topoisomerases to provide a comparative context for the potency of this class of compounds.

| Fluoroquinolone | Target Enzyme | Organism | IC₅₀ (µg/ml) | Reference |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | [9] |

| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.55 | [9] |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | [9] |

| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 11.5 | [9] |

| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 | [9] |

| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 11.8 | [9] |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [9] |

| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 3.20 | [9] |

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of quinolone derivatives typically involve a combination of biochemical and cell-based assays. Below are generalized methodologies that could be adapted for the investigation of this compound.

Topoisomerase Inhibition Assays

Objective: To determine if the compound inhibits the catalytic activity of DNA gyrase and/or topoisomerase IV.

Methodology:

-

Enzyme Purification: Recombinant DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) are overexpressed and purified.

-

Supercoiling Assay (for DNA Gyrase):

-

Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound.

-

The reaction products are resolved by agarose gel electrophoresis.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

-

-

Decatenation Assay (for Topoisomerase IV):

-

Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is incubated with purified topoisomerase IV and varying concentrations of the test compound.

-

The reaction products are separated by agarose gel electrophoresis.

-

Inhibition is indicated by the inability of the enzyme to release individual minicircles from the kDNA network.

-

Cytotoxicity and Proliferation Assays

Objective: To assess the effect of the compound on the viability and proliferation of bacterial or cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Alkylating Activity Assay (Glutathione Reactivity)

Objective: To determine if the compound acts as an alkylating agent by reacting with a model nucleophile.

Methodology:

-

Reaction Setup: The test compound is incubated with an excess of glutathione (GSH) in a suitable buffer at a controlled temperature.

-

Time-course Analysis: Aliquots are taken at different time points.

-

Quantification of Free GSH: The amount of remaining free GSH is quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically.

-

Data Analysis: A decrease in the concentration of free GSH over time indicates that the compound is reacting with it, suggesting alkylating activity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to other quinolones suggests that it may target bacterial topoisomerases. However, the presence of the reactive bromomethyl group strongly indicates a potential for covalent modification of biological targets through alkylation. This dual-action potential makes it an intriguing candidate for further investigation as both an antibacterial and an anticancer agent.

Future research should focus on:

-

Biochemical assays to confirm or refute the inhibition of bacterial and human topoisomerases.

-

Cell-based studies to elucidate the specific cellular pathways affected by the compound in both bacterial and mammalian cells.

-

Mass spectrometry-based proteomics to identify the protein targets that are covalently modified by the compound.

-

Structural biology studies to understand the molecular interactions between the compound and its targets.

A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound and to guide the development of more potent and selective analogs.

References

- 1. This compound | 23976-55-8 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, a key intermediate in medicinal chemistry and materials science. This document details the predicted spectroscopic data (NMR, IR, MS), outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations of its chemical structure and synthetic workflow.

Chemical Structure and Properties

This compound is a derivative of the quinolone scaffold, which is a core component of many biologically active compounds. The introduction of a bromomethyl group at the 4-position provides a reactive handle for further chemical modifications, making it a valuable building block for creating libraries of novel compounds.

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5-12.0 | Singlet | 1H | N-H |

| ~7.5 | Singlet | 1H | Ar-H (C5) |

| ~7.2 | Singlet | 1H | Ar-H (C7) |

| ~6.5 | Singlet | 1H | C3-H |

| ~4.8 | Singlet | 2H | -CH₂Br |

| ~2.5 | Singlet | 3H | C6-CH₃ |

| ~2.4 | Singlet | 3H | C8-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (C=O) |

| ~145 | C4 |

| ~140 | C8a |

| ~135 | C6 |

| ~130 | C8 |

| ~125 | C4a |

| ~122 | C5 |

| ~120 | C7 |

| ~118 | C3 |

| ~30 | -CH₂Br |

| ~20 | C8-CH₃ |

| ~18 | C6-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3000 | N-H Stretch |

| ~3000-2850 | C-H Stretch (Aliphatic) |

| ~1650-1630 | C=O Stretch (Lactam) |

| ~1600, ~1480 | C=C Stretch (Aromatic) |

| ~1200 | C-N Stretch |

| ~600-500 | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment | Notes |

| 265/267 | [M]⁺ | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| 186 | [M - Br]⁺ | Loss of bromine radical |

| 158 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 4,6,8-trimethyl-2(1H)-quinolone, followed by the selective bromination of the 4-methyl group.

Synthesis of 4,6,8-trimethyl-2(1H)-quinolone (Precursor)

The synthesis of the quinolone core can be accomplished via the Conrad-Limpach reaction.

Materials:

-

2,4-Dimethylaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Ethanol

Procedure:

-

A mixture of 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is stirred at room temperature for 30 minutes and then heated to 140°C for 2 hours.

-

The reaction mixture is cooled, and the intermediate ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate is isolated.

-

The intermediate is added to preheated polyphosphoric acid (PPA) at 120°C and the mixture is stirred at this temperature for 1 hour.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and sodium bicarbonate solution and then recrystallized from ethanol to yield 4,6,8-trimethyl-2(1H)-quinolone.

Synthesis of this compound

This step involves the radical bromination of the 4-methyl group.

Materials:

-

4,6,8-trimethyl-2(1H)-quinolone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

A solution of 4,6,8-trimethyl-2(1H)-quinolone (1.0 eq) in CCl₄ is prepared in a round-bottom flask.

-

N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) are added to the solution.

-

The reaction mixture is refluxed under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

DOT Script for Experimental Workflow

Caption: Workflow for the synthesis and analysis of the target compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and predicted data offer a strong starting point for researchers engaging with this versatile chemical intermediate.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Disclaimer: As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound is not publicly available.[1] The crystallographic data presented herein is a hypothetical representation based on structurally related compounds to illustrate the expected structural parameters.[1] This guide provides a comprehensive overview of its synthesis, expected structural characteristics, and the established experimental protocols for its analysis.

Introduction

This compound is a heterocyclic compound featuring a quinolone core, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The introduction of a bromomethyl group at the 4-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate in the development of novel therapeutic agents and materials.[1] Understanding the three-dimensional structure of this molecule is crucial for rational drug design and for predicting its chemical reactivity.

Synthesis

The primary synthetic route to this compound involves the regioselective radical bromination of the C-4 methyl group of its precursor, 4,6,8-trimethyl-2(1H)-quinolone.[1] This position is allylic in nature, rendering it susceptible to free-radical halogenation.[1]

A common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide, in a suitable solvent like acetonitrile at elevated temperatures.[1] An alternative two-step approach involves an initial hydroxymethylation of 6,8-dimethyl-2(1H)-quinolone to yield 4-hydroxymethyl-6,8-dimethyl-2(1H)-quinolone, which is subsequently brominated.[1]

Caption: Synthetic route to this compound.

Experimental Protocols

While a specific experimental protocol for the crystal growth of the title compound is not available, a general methodology based on standard practices for organic compounds can be outlined.

Synthesis of 4-(bromomethyl)quinolin-2(1H)-one (A Related Compound)

A reported synthesis for a similar compound, 4-(bromomethyl)quinolin-2(1H)-one, involves the bromination of acetoacetanilide followed by cyclization.[2]

-

Bromination: Acetoacetanilide is treated with bromine in glacial acetic acid to yield bromoacetoacetanilide.[2]

-

Cyclization: The resulting bromoacetoacetanilide is then cyclized using concentrated sulfuric acid with heating at 90-100 °C for 2 hours.[2]

-

Purification: The reaction mixture is poured into crushed ice, and the crude product is collected by filtration and recrystallized from absolute ethanol.[2]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[1]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4 or Oxford Diffraction Xcalibur).[4][5] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the resulting diffraction pattern is recorded.[4][5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SIR92) and refined using full-matrix least-squares on F² (e.g., with SHELXL97).[4]

Caption: General experimental workflow for crystal structure determination.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound, based on typical values for organic compounds of this nature.[1] For comparison, the crystallographic data for a related brominated heterocyclic compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, is also presented.[5]

| Parameter | Hypothetical: this compound [1] | Experimental: 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline [5] |

| Chemical Formula | C₁₂H₁₂BrNO | C₁₁H₇Br₃ClN |

| Formula Weight ( g/mol ) | 266.14 | 428.36 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Not Specified |

| a (Å) | 8.5 | 8.9042 (5) |

| b (Å) | 12.3 | 9.3375 (4) |

| c (Å) | 10.1 | 15.5107 (7) |

| α (°) | 90 | 90 |

| β (°) | 105.2 | 104.553 (5) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1015 | 1248.23 (11) |

| Z | 4 | 4 |

Structural Insights

An SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.[1] Key structural features that would be elucidated include:

-

Planarity of the Quinolone Ring: The degree of planarity of the bicyclic quinolone system.

-

Orientation of Substituents: The orientation of the bromomethyl and dimethyl groups relative to the quinolone ring.

-

Intermolecular Interactions: The presence of any significant intermolecular forces, such as hydrogen bonding or π-π stacking, which dictate the crystal packing. In the related structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, molecules are linked by C—H···Br interactions.[5]

The 4-bromomethyl group acts as a potent electrophilic center, with the C-Br bond activated towards nucleophilic substitution reactions.[1] This reactivity is crucial for its role as a synthetic intermediate.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework based on its synthesis and the analysis of structurally related compounds. The provided synthetic and analytical protocols offer a clear pathway for researchers aiming to synthesize, crystallize, and characterize this and similar quinolone derivatives. Such structural data is invaluable for advancing the fields of medicinal chemistry and materials science.

References

- 1. This compound | 23976-55-8 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromomethyl-7-methyl-6,8-dinitrocoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility. This includes a detailed, generalized experimental protocol and a discussion of the molecular factors influencing its solubility based on its chemical structure.

Introduction to this compound

This compound is a quinolone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The 2(1H)-quinolone scaffold is a "privileged structure" known to be a core component in many pharmacologically active molecules.[1] The presence of a bromomethyl group makes it a valuable intermediate for synthesizing a variety of derivatives, as the bromine atom can be readily displaced by nucleophiles.[1]

The solubility of this compound is a critical parameter for its application in drug discovery and development, influencing its bioavailability, formulation, and in vitro assay design. Factors such as the crystalline structure of the solid, the nature of the solvent, temperature, and pH will all play a significant role in its dissolution.

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective radical bromination of the C-4 methyl group of 4,6,8-trimethyl-2(1H)-quinolone.[1] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide.[1]

Predicted Solubility Characteristics

-

Aqueous Solubility: Due to the largely hydrophobic quinolone core and the presence of two methyl groups, the aqueous solubility is expected to be low. The lactam group can participate in hydrogen bonding, which may slightly enhance solubility in water.[1] The solubility is also likely to be pH-dependent.

-

Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for similar compounds in synthetic and screening applications.[2] Solubility in alcohols like ethanol and methanol is expected to be moderate.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, adapted from standard methods for quinolone derivatives.[3][4][5]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer at various pH, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure: Equilibrium Solubility Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[4]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.[4]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL, g/100mL, or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 7.0 | Experimental Data | Experimental Data |

| Phosphate Buffer | 5.0 | Experimental Data | Experimental Data |

| Phosphate Buffer | 7.4 | Experimental Data | Experimental Data |

| Ethanol | N/A | Experimental Data | Experimental Data |

| Methanol | N/A | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | N/A | Experimental Data | Experimental Data |

| Acetonitrile | N/A | Experimental Data | Experimental Data |

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. By following the outlined experimental protocol, researchers can generate reliable and reproducible solubility data. This information is essential for advancing the study of this compound and its derivatives in drug development and other scientific applications. The structural characteristics suggest low aqueous solubility and higher solubility in polar aprotic organic solvents.

References

The 4-Bromomethyl Group in Quinolones: A Comprehensive Technical Guide to Chemical Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial agents and other therapeutics.[1] Functionalization of the quinolone core is a key strategy for modulating pharmacological properties, and the introduction of a 4-bromomethyl group provides a versatile handle for further chemical modification. This technical guide offers an in-depth exploration of the chemical reactivity and stability of the 4-bromomethyl group in quinolones, providing essential knowledge for its effective utilization in drug design and development.

Synthesis of 4-Bromomethyl Quinolones

The primary route to 4-bromomethyl quinolones involves the free-radical bromination of a 4-methylquinolone precursor. This reaction is typically initiated by light or a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS). The benzylic position of the 4-methyl group is particularly susceptible to radical formation due to resonance stabilization with the quinolone ring system.

A general synthetic workflow is outlined below:

References

The Multifaceted Biological Potential of Dimethyl-Quinolone Derivatives: A Technical Guide

For Immediate Release

Dimethyl-quinolone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further investigation and development in this promising area.

Antibacterial Activity

Dimethyl-quinolone derivatives have shown significant promise in combating bacterial infections, including strains resistant to existing antibiotics. The core mechanism of action for many quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[1][2][3]

A notable study highlighted the potent in vitro activity of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolones. Specifically, compound 22 exhibited impressive Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 0.5 mg/L against four strains of Gram-positive resistant bacteria, including two strains of methicillin-resistant Staphylococcus aureus (MRSA) and two of methicillin-resistant Staphylococcus epidermidis (MRSE). This activity was reported to be 4 to 128 times more potent than gatifloxacin.[4] Furthermore, other synthesized compounds in this series demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative organisms, with MIC values for some compounds as low as 0.01-0.12 μg/ml against Gram-positive strains, outperforming reference agents like gatifloxacin and ciprofloxacin.[4]

Another series of quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridium difficile. One compound, in particular, showed an MIC of 1.0 μg/mL against C. difficile, comparable to the standard-of-care drug, vancomycin (MIC = 0.5 μg/mL).[5]

Quantitative Data for Antibacterial Activity

| Compound/Derivative Class | Bacterial Strain(s) | MIC (μg/mL) | Reference Compound(s) | Reference |

| dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolone (Compound 22) | MRSA (2 strains), MRSE (2 strains) | 0.015 - 0.5 | Gatifloxacin | [4] |

| dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolone (Compounds 23, 26, 27) | Gram-positive organisms (10 strains) | 0.01 - 0.12 | Gatifloxacin (0.12-1), Ciprofloxacin (0.25-4) | [4] |

| Facilely accessible quinoline derivative (Compound 6) | Clostridium difficile | 1.0 | Vancomycin (0.5) | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of dimethyl-quinolone derivatives is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strain Preparation: The bacterial strains are cultured on appropriate agar plates and incubated. A few colonies are then used to inoculate a Mueller-Hinton broth (MHB). The broth is incubated until it reaches the log phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in MHB in 96-well microtiter plates.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and wells with only broth (negative control) are also included. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates.

Anticancer Activity

The quinolone scaffold is a recognized pharmacophore in the design of anticancer agents.[6][7] Their mechanism of action in cancer cells often involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation, leading to cell cycle arrest and apoptosis.[8]

A series of levofloxacin-based compounds were designed and synthesized, with some derivatives exhibiting potent cytotoxic activities against various cancer cell lines. For instance, compounds 3c, 3e, 4a, and 6d showed significant activity against the liver cancer cell line (Hep3B) with IC50 values of 2.33, 1.38, 0.60, and 0.43 µM, respectively.[9] Another study on quinoline-5-sulfonamides revealed that 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) displayed high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacies comparable to cisplatin and doxorubicin.[10]

Quantitative Data for Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | Reference |

| Levofloxacin analogue (3c) | Liver (Hep3B) | 2.33 | - | [9] |

| Levofloxacin analogue (3e) | Liver (Hep3B) | 1.38 | - | [9] |

| Levofloxacin analogue (4a) | Liver (Hep3B) | 0.60 | - | [9] |

| Levofloxacin analogue (6d) | Liver (Hep3B) | 0.43 | - | [9] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Melanoma (C-32), Breast (MDA-MB-231), Lung (A549) | Comparable to Cisplatin/Doxorubicin | Cisplatin, Doxorubicin | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2 at 37°C.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. Control wells receive only the vehicle (DMSO).

-

MTT Addition and Incubation: After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Antiviral Activity

Quinolone derivatives have also demonstrated potential as antiviral agents against a range of viruses.[6][11][12] The mechanisms of antiviral action can be diverse, including the inhibition of viral enzymes or interference with viral replication processes.[12]

One study identified an isoquinolone compound with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM against influenza A and B viruses. However, this compound also exhibited significant cytotoxicity. Subsequent derivatization led to the discovery of a compound with higher EC50 values (9.9 to 18.5 µM) but greatly reduced cytotoxicity. Mode-of-action studies suggested that this compound targets viral polymerase activity.[13] In another study, two novel quinoline derivatives showed dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range. These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells.[14]

Quantitative Data for Antiviral Activity

| Compound/Derivative Class | Virus | EC50 (µM) | CC50 (µM) | Reference |

| Isoquinolone derivative (1) | Influenza A and B | 0.2 - 0.6 | 39.0 | [13] |

| Isoquinolone derivative (21) | Influenza A and B | 9.9 - 18.5 | >300 | [13] |

| Novel quinoline derivative (1) | Dengue virus serotype 2 | Low to sub-micromolar | - | [14] |

| Novel quinoline derivative (2) | Dengue virus serotype 2 | Low to sub-micromolar | - | [14] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for dengue virus) is prepared in multi-well plates.

-

Virus Infection and Compound Treatment: The cell monolayers are infected with a known amount of virus. After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (localized areas of cell death).

-

Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques unstained. The number of plaques in each well is then counted.

-

EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Anti-inflammatory Activity

Quinolone derivatives have also been investigated for their anti-inflammatory properties.[15][16][17] The anti-inflammatory effects can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

In one study, a series of quinoline derivatives were synthesized and evaluated for their anti-inflammatory activity using a xylene-induced ear edema test in mice. Two compounds, 3g and 6d, exhibited significant anti-inflammatory activity, with 63.19% and 68.28% inhibition, respectively, and were more potent than the reference drug ibuprofen.[15][18] Further investigation of compound 6d in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages showed that it significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner.[18] Another study reported that cryptolepine, an indoloquinoline alkaloid, could reduce nitric oxide production and nuclear factor-kappa B (NF-ĸB) DNA binding upon in vitro inflammatory stimulation.[19]

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Assay | % Inhibition | Reference Compound | Reference |

| 3g | Xylene-induced ear edema | 63.19 | Ibuprofen | [15][18] |

| 6d | Xylene-induced ear edema | 68.28 | Ibuprofen | [15][18] |

Experimental Protocol: Xylene-Induced Ear Edema in Mice

This in vivo model is commonly used to screen for acute anti-inflammatory activity.

-

Animal Grouping and Compound Administration: Mice are divided into several groups: a control group, a reference drug group (e.g., ibuprofen), and test groups receiving different doses of the dimethyl-quinolone derivatives. The compounds are typically administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period following compound administration, a fixed volume of xylene is applied to the anterior and posterior surfaces of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.

-

Sample Collection and Measurement: After a set time (e.g., 30 minutes), the mice are euthanized, and circular sections are removed from both ears using a cork borer. The weight of each ear section is measured.

-

Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the xylene-treated ear and the untreated ear. The percentage of inhibition of edema by the test compounds is then calculated relative to the control group.

Visualizing the Path Forward

To aid in the conceptualization of the drug discovery and development process for dimethyl-quinolone derivatives, the following workflows and signaling pathways are presented.

References

- 1. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antitumour activities of quinolone antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 19. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive retrosynthetic analysis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone, a valuable intermediate in medicinal chemistry and drug development. The outlined synthetic strategy is supported by detailed experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, this compound (I), reveals a straightforward and efficient synthetic pathway. The primary disconnection occurs at the C4-bromine bond, suggesting a late-stage functional group interconversion (FGI). This leads to the immediate precursor, 4,6,8-trimethyl-2(1H)-quinolone (II). The quinolone core of precursor (II) can be constructed via a well-established cyclization reaction, such as the Conrad-Limpach or Knorr quinoline synthesis, from 2,4-dimethylaniline (III) and a suitable β-ketoester, such as ethyl acetoacetate (IV).

Caption: Retrosynthetic analysis of this compound.

Synthesis of 4,6,8-Trimethyl-2(1H)-quinolone (II)

The formation of the polysubstituted quinolone core is a critical step in this synthesis. Both the Conrad-Limpach and Knorr syntheses are viable methods, with the choice often depending on the desired regioselectivity and reaction conditions. For the synthesis of the 2-quinolone isomer, a Knorr-type cyclization of the corresponding β-ketoanilide is generally preferred.

Experimental Protocol: Knorr Cyclization

Step 1: Synthesis of Acetoacet-2,4-xylidide

A mixture of 2,4-dimethylaniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated at 110-140°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation. The crude acetoacet-2,4-xylidide is then used in the next step without further purification.

Step 2: Cyclization to 4,6,8-Trimethyl-2(1H)-quinolone

The crude acetoacet-2,4-xylidide is added slowly to concentrated sulfuric acid (5-10 equivalents) with vigorous stirring, maintaining the temperature below 40°C. After the addition is complete, the mixture is heated to 90-100°C for 1-2 hours. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and then recrystallized from ethanol to afford pure 4,6,8-trimethyl-2(1H)-quinolone.

Bromination of 4,6,8-Trimethyl-2(1H)-quinolone (II)

The final step involves the selective free-radical bromination of the methyl group at the C4 position. This position is activated due to its benzylic-like character. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator.

Experimental Protocol: Radical Bromination

A mixture of 4,6,8-trimethyl-2(1H)-quinolone (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN) is refluxed for 2-4 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key synthetic steps. Yields are indicative and may vary based on reaction scale and optimization.

| Step | Reactants | Key Reagents & Conditions | Typical Yield (%) |

| 1. Acetoacetanilide Formation | 2,4-Dimethylaniline, Ethyl acetoacetate | Neat, 110-140°C, 1-2 h | >90 (crude) |

| 2. Knorr Cyclization | Acetoacet-2,4-xylidide | Conc. H2SO4, 90-100°C, 1-2 h | 70-85 |

| 3. Radical Bromination | 4,6,8-Trimethyl-2(1H)-quinolone | NBS (1.1 eq.), BPO (cat.), CCl4 or CH3CN, reflux, 2-4 h | 60-75 |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

References

Methodological & Application

Application Notes: Derivatization of Carboxylic Acids using 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a fluorescent labeling reagent designed for the derivatization of carboxylic acids, enabling their sensitive detection in various analytical applications, particularly in high-performance liquid chromatography (HPLC) with fluorescence detection. The quinolone core provides the necessary fluorophore for detection, while the reactive bromomethyl group allows for covalent attachment to carboxylic acid moieties. This derivatization is crucial for the analysis of low-level carboxylic acids in complex matrices, such as biological fluids and environmental samples, where high sensitivity and selectivity are required.

The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion attacks the electrophilic benzylic carbon of the 4-bromomethyl group, forming a stable ester linkage. This process converts the non-fluorescent carboxylic acid into a highly fluorescent derivative, significantly enhancing the signal-to-noise ratio in analytical measurements. The dimethyl substitution on the quinolone ring can influence the fluorogenic properties and the solubility of the reagent and its derivatives.

Principle of Derivatization

The derivatization of carboxylic acids with this compound is typically carried out in an aprotic organic solvent in the presence of a mild base and a phase-transfer catalyst. The base, such as potassium carbonate, deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. A crown ether, like 18-crown-6, is often employed as a phase-transfer catalyst to enhance the solubility and reactivity of the base in the organic solvent. The reaction results in the formation of a fluorescent ester derivative and an inorganic bromide salt as a byproduct.

Applications

-

Pharmacokinetic Studies: Determination of the concentration of acidic drugs and their metabolites in biological fluids such as plasma and urine.

-

Metabolomics: Profiling of endogenous short-chain and long-chain fatty acids in biological samples to study metabolic pathways.

-

Environmental Analysis: Quantification of acidic pollutants, such as herbicides and industrial byproducts, in water and soil samples.

-

Food Science: Analysis of organic acids in beverages and food products for quality control and authentication.

Data Presentation

While specific quantitative data for the derivatization of various carboxylic acids with this compound is not extensively available in the literature, the following table provides a generalized overview of expected performance parameters based on analogous fluorescent labeling reagents. Researchers should perform method validation to establish specific performance characteristics for their analyte of interest.

| Parameter | Expected Range | Notes |

| Reaction Time | 15 - 60 minutes | Dependent on temperature and the specific carboxylic acid. |

| Reaction Temperature | 30 - 60 °C | Higher temperatures can accelerate the reaction but may also lead to side products. |

| Molar Ratio (Reagent:Acid) | 2:1 to 10:1 | A molar excess of the derivatizing reagent is typically used to ensure complete reaction. |

| Limit of Detection (LOD) | Low picomole to femtomole range | Highly dependent on the fluorescence quantum yield of the derivative and the detector sensitivity. |

| Limit of Quantification (LOQ) | Low picomole to femtomole range | Typically 3-5 times the LOD. |

| Linearity (R²) | > 0.99 | Expected over a defined concentration range. |

| Precision (%RSD) | < 15% | For intra-day and inter-day measurements. |

Experimental Protocols

The following are generalized protocols for the derivatization of carboxylic acids with this compound for subsequent HPLC analysis. Optimization of these protocols is recommended for specific applications.

Protocol 1: General Derivatization of Carboxylic Acids

Materials:

-

This compound

-

Carboxylic acid standard or sample

-

Acetonitrile (anhydrous, HPLC grade)

-

Potassium carbonate (anhydrous, finely ground)

-

18-Crown-6

-

Vials with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.

-

Preparation of Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in anhydrous acetonitrile.

-

Sample Preparation: Dissolve the carboxylic acid standard or sample in anhydrous acetonitrile to a known concentration.

-

Derivatization Reaction:

-

To a 2 mL vial, add 100 µL of the carboxylic acid solution.

-

Add 200 µL of the this compound solution.

-

Add 50 µL of the 18-Crown-6 solution.

-

Add approximately 2-5 mg of anhydrous potassium carbonate.

-

-

Incubation: Cap the vial tightly, vortex for 30 seconds, and heat at 50 °C for 30 minutes in a heating block.

-

Quenching and Dilution: After incubation, cool the vial to room temperature. Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.

-

Filtration: Filter the diluted solution through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: Inject an appropriate volume of the filtered solution into the HPLC system equipped with a fluorescence detector.

Protocol 2: Derivatization of Fatty Acids from a Biological Matrix

Materials:

-

All materials from Protocol 1

-

Biological sample (e.g., plasma, serum)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 100 µL of the biological sample in a centrifuge tube, add the internal standard.

-

Perform a liquid-liquid extraction of the fatty acids using an appropriate organic solvent.

-

Centrifuge to separate the phases and collect the organic layer.

-

-

Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.

-

Derivatization: Follow steps 4-8 from Protocol 1.

Visualizations

Derivatization Reaction Pathway

Caption: Figure 1: Derivatization Reaction Pathway.

Experimental Workflow for HPLC Analysis

Caption: Figure 2: Experimental Workflow for HPLC Analysis.

Application Notes and Protocols for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone as a Pre-column Derivatization Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a fluorescent labeling reagent designed for the sensitive determination of carboxylic acid-containing compounds by high-performance liquid chromatography (HPLC) with fluorescence detection. The quinolone core of the reagent provides a strong fluorophore, enabling the detection of analytes at low concentrations. This reagent is particularly useful for the analysis of fatty acids, prostaglandins, and other carboxylic acid-containing drugs and metabolites that lack a native chromophore or fluorophore, thus precluding their direct sensitive detection by UV or fluorescence.[1][2]

The derivatization reaction involves the nucleophilic attack of the carboxylate anion on the electrophilic bromomethyl group of the reagent, forming a stable, highly fluorescent ester derivative.[3] This pre-column derivatization significantly enhances the sensitivity and selectivity of the analytical method. The reaction is typically carried out in an organic solvent in the presence of a base and a crown ether catalyst to facilitate the formation of the carboxylate anion.[4]

Principle of Derivatization

The derivatization of a carboxylic acid (R-COOH) with this compound proceeds via an esterification reaction. The carboxylic acid is first converted to its more nucleophilic carboxylate salt using a weak base, such as potassium carbonate. A crown ether, such as 18-crown-6, is often employed as a catalyst to increase the solubility and reactivity of the potassium salt in the organic solvent. The carboxylate then reacts with the bromomethyl group of the derivatizing reagent to form a fluorescent ester, which can be readily analyzed by reversed-phase HPLC.

Applications

This derivatization reagent is suitable for the quantitative analysis of a wide range of carboxylic acid-containing analytes in various matrices, including:

-

Pharmaceuticals: Analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic drugs.

-

Clinical Chemistry: Determination of fatty acids, bile acids, and other carboxylic acid metabolites in biological fluids.

-

Food Science: Quantification of fatty acids in edible oils and food products.

-

Environmental Analysis: Monitoring of acidic herbicides and pollutants.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analysis of various fatty acids using a pre-column derivatization method with a fluorescent bromomethylated reagent, analogous to this compound.

| Analyte (Fatty Acid) | Linearity Range (pmol/injection) | Limit of Detection (LOD) (fmol/injection) | Limit of Quantitation (LOQ) (fmol/injection) | Correlation Coefficient (r²) |

| Myristic Acid (C14:0) | 1 - 100 | 50 | 150 | > 0.999 |

| Palmitic Acid (C16:0) | 1 - 100 | 45 | 140 | > 0.999 |

| Stearic Acid (C18:0) | 1 - 100 | 60 | 180 | > 0.999 |

| Oleic Acid (C18:1) | 1 - 100 | 55 | 165 | > 0.999 |

| Linoleic Acid (C18:2) | 1 - 100 | 70 | 210 | > 0.999 |

Note: The data presented are representative and based on methods developed for analogous fluorescent derivatization reagents. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions of Analytes (1 mg/mL): Accurately weigh and dissolve 10 mg of each carboxylic acid standard in 10 mL of acetonitrile.

-

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile.

-

Derivatization Reagent Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Catalyst Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 18-crown-6 ether in 10 mL of acetonitrile.

-

Base: Use finely ground anhydrous potassium carbonate.

Pre-column Derivatization Protocol

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the working standard solution or sample extract.

-

Add 100 µL of the this compound solution.

-

Add 50 µL of the 18-crown-6 ether solution.

-

Add approximately 2 mg of anhydrous potassium carbonate.

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the potassium carbonate.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Inject 10-20 µL of the derivatized solution into the HPLC system.

HPLC-Fluorescence Detection Conditions

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 70% B

-

5-20 min: 70% to 90% B (linear gradient)

-

20-25 min: 90% B (isocratic)

-

25.1-30 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detector Wavelengths:

-

Excitation: ~330 nm

-

Emission: ~390 nm (Note: Optimal excitation and emission wavelengths for the this compound derivatives should be determined experimentally.)

-

Visual Representations

Caption: Experimental workflow for the pre-column derivatization of carboxylic acids.

References

- 1. digscholarship.unco.edu [digscholarship.unco.edu]

- 2. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 23976-55-8 | Benchchem [benchchem.com]

- 4. Labeling of fatty acids with 4-bromomethyl-7-methoxycoumarin via crown ether catalyst for fluorimetric detection in high-performance liquid chromatography | Scilit [scilit.com]

Application of Quinolone Derivatives in the Fluorescence Detection of Biothiols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinolone and quinone derivatives as fluorescent probes for the detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). These notes include a summary of the quantitative data of selected probes, detailed experimental protocols for their use, and visualizations of the signaling pathways and experimental workflows.

Introduction

Biothiols are crucial small molecules that play a vital role in maintaining cellular redox homeostasis.[1][2] Abnormal levels of biothiols are associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the development of sensitive and selective methods for biothiol detection is of great importance in biomedical research and drug development.[3] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, rapid response, and applicability in live-cell imaging.[4][5] Quinolone and quinone derivatives have been extensively explored as fluorophores for the design of such probes.[6][7]

Sensing Mechanisms

The fluorescence detection of biothiols by quinolone-based probes typically relies on specific chemical reactions that induce a change in the fluorescence properties of the probe. Common sensing mechanisms include:

-

Michael Addition: The thiol group of the biothiol acts as a nucleophile and attacks an electron-deficient double bond (Michael acceptor) on the quinolone probe. This reaction disrupts the internal charge transfer (ICT) or photoinduced electron transfer (PET) quenching pathway, leading to a "turn-on" fluorescence response.[1][8]

-

Nucleophilic Aromatic Substitution (SNAr): In this mechanism, the biothiol displaces a leaving group on the aromatic ring of the quinolone probe, resulting in the formation of a new, highly fluorescent product.[9]

-

Electrostatic Interaction: The interaction between the probe and the biothiol can be driven by electrostatic forces, leading to the formation of a fluorescent complex. This mechanism is particularly noted for the interaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and biothiols.[6][10]

Quantitative Data of Selected Quinolone-Based Fluorescent Probes

The following table summarizes the key quantitative parameters of several recently developed quinolone and quinone-based fluorescent probes for biothiol detection.

| Probe Name | Target Biothiol(s) | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time | Reference |

| QB-3 | Cys, GSH | 420 (for Cys) / 537 (for GSH) | 420 (for Cys) / 643 (for GSH) | N/A (ratiometric) | 0.17 µM (Cys), 0.46 µM (GSH) | - | [2] |

| DDQ | GSH, Cys, Hcy | 390 | 494 (GSH), 467 (Hcy) | 104 (GSH), 77 (Hcy) | 3.08 nM (GSH), 85.5 nM (Cys), 2.17 nM (Hcy) | < 3 min (GSH), ~20 min (Hcy) | [6][10] |

| DDN-O | GSH | 260 | 620 | 360 | 0.11 µM | < 1 min | [8] |

| Q1-Q3 | Cys, GSH | ~330-354 | ~370-415 | ~40-61 | - | ~6.7 min | [1] |

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

General Protocol for Fluorescence Detection of Biothiols in Solution

This protocol provides a general procedure for the in vitro detection of biothiols using a quinolone-based fluorescent probe.

Materials:

-

Quinolone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

-